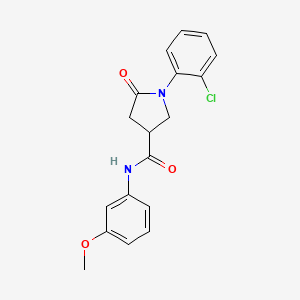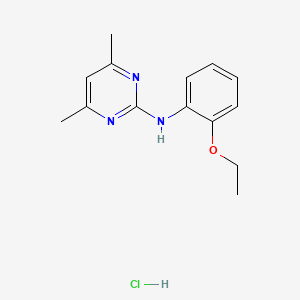![molecular formula C14H12ClN3 B4169961 (4-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B4169961.png)
(4-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine
Übersicht
Beschreibung
(4-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine is a chemical compound that has gained significant attention in scientific research in recent years. This compound has been studied for its potential use in the development of new drugs, particularly in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of (4-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways involved in disease progression. For example, in cancer research, it has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In inflammation research, it has been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(4-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine has been found to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation research, it has been found to have anti-inflammatory effects. In infectious disease research, it has been shown to have activity against various pathogens, including bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine in lab experiments is its potential as a lead compound for the development of new drugs. This compound has been shown to have activity against various diseases, and further research could lead to the development of more potent and selective compounds. One limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.
Zukünftige Richtungen
There are many future directions for research on (4-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine. One direction is to further explore its potential as a lead compound for the development of new drugs. This could involve the synthesis and testing of analogs of this compound to improve its potency and selectivity. Another direction is to study its mechanism of action in more detail. This could involve the use of various techniques, such as proteomics and genomics, to identify the targets of this compound. Finally, future research could focus on the safety and toxicity of this compound, particularly in vivo studies to determine its pharmacokinetics and potential side effects.
Wissenschaftliche Forschungsanwendungen
(4-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine has been studied for its potential use in the development of new drugs. It has been found to have activity against various diseases, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been found to have anti-inflammatory effects. In infectious disease research, it has been shown to have activity against various pathogens, including bacteria and viruses.
Eigenschaften
IUPAC Name |
4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c15-11-4-6-12(7-5-11)16-9-13-10-18-8-2-1-3-14(18)17-13/h1-8,10,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJILQOWZJSMPEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CNC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(2,4-dimethoxyphenyl)-6,6-dimethyl-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4169891.png)

![2-(4-bromophenyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4169904.png)
![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-cyclohexylbenzamide](/img/structure/B4169910.png)
![3-(4-ethylbenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4169924.png)
amino]benzamide](/img/structure/B4169929.png)
![1-[4-nitro-2-(trifluoromethyl)phenyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4169938.png)
![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-[4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B4169941.png)
![{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4169942.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(1-methylbutyl)benzamide](/img/structure/B4169948.png)

![4-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-thiazole](/img/structure/B4169958.png)

